molecular formula C8H16N2O4 B2981564 tert-butyl N-(3-nitropropyl)carbamate CAS No. 295365-75-2

tert-butyl N-(3-nitropropyl)carbamate

Cat. No.: B2981564
CAS No.: 295365-75-2
M. Wt: 204.226
InChI Key: AWMPLPNIAJLJME-UHFFFAOYSA-N
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Description

tert-Butyl N-(3-nitropropyl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions. This particular compound is characterized by the presence of a tert-butyl group, a nitropropyl group, and a carbamate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-nitropropyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-nitropropylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-(3-nitropropyl)carbamate can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or nitro derivatives.

    Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles under acidic or basic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) as catalysts.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 3-aminopropyl carbamate.

    Substitution: Formation of various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Chemistry: tert-Butyl N-(3-nitropropyl)carbamate is used as a protecting group for amines in peptide synthesis. It helps in the selective protection and deprotection of amine groups during the synthesis of complex peptides and proteins.

Biology: In biological research, this compound is used to study the effects of nitropropyl derivatives on cellular processes. It serves as a model compound to investigate the biological activity of nitro-containing carbamates.

Medicine: this compound has potential applications in drug development. It can be used as a precursor for the synthesis of pharmacologically active compounds, particularly those targeting the central nervous system.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and intermediates. It is also employed in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl N-(3-nitropropyl)carbamate involves its interaction with biological molecules through its nitro and carbamate functional groups. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular targets. The carbamate group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to modulation of their activity.

Molecular Targets and Pathways:

    Nitro Group: The nitro group can be reduced to form nitroso or hydroxylamine intermediates, which can interact with thiol groups in proteins, leading to the formation of protein adducts.

    Carbamate Group: The carbamate group can inhibit enzymes by forming covalent bonds with active site residues, thereby affecting enzyme activity and cellular pathways.

Comparison with Similar Compounds

    tert-Butyl N-(3-hydroxypropyl)carbamate: Similar structure but with a hydroxy group instead of a nitro group.

    tert-Butyl N-(3-aminopropyl)carbamate: Similar structure but with an amino group instead of a nitro group.

    tert-Butyl N-(3-chloropropyl)carbamate: Similar structure but with a chloro group instead of a nitro group.

Uniqueness: tert-Butyl N-(3-nitropropyl)carbamate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group allows for specific reactions such as reduction to amines and oxidation to nitroso derivatives, which are not possible with the hydroxy, amino, or chloro analogs. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

tert-butyl N-(3-nitropropyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O4/c1-8(2,3)14-7(11)9-5-4-6-10(12)13/h4-6H2,1-3H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWMPLPNIAJLJME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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